molecular formula C7H8N2O2 B15344911 1-(1H-Imidazol-1-yl)butane-1,3-dione

1-(1H-Imidazol-1-yl)butane-1,3-dione

Cat. No.: B15344911
M. Wt: 152.15 g/mol
InChI Key: PQGKOTLSKNLYOV-UHFFFAOYSA-N
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Description

1H-Imidazole, 1-(1,3-dioxobutyl)-(9CI) is a chemical compound with the molecular formula C7H8N2O2 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

The synthesis of 1H-Imidazole, 1-(1,3-dioxobutyl)-(9CI) typically involves the reaction of imidazole with a suitable 1,3-dioxobutyl precursor under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

1H-Imidazole, 1-(1,3-dioxobutyl)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Imidazole, 1-(1,3-dioxobutyl)-(9CI) has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1-(1,3-dioxobutyl)-(9CI) involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The 1,3-dioxobutyl group may also play a role in modulating the compound’s activity and specificity.

Comparison with Similar Compounds

1H-Imidazole, 1-(1,3-dioxobutyl)-(9CI) can be compared with other imidazole derivatives, such as:

    1H-Imidazole, 1-(1,3-dioxopropyl): Similar in structure but with a different substituent, leading to variations in chemical and biological properties.

    1H-Imidazole, 1-(1,3-dioxopentyl): Another derivative with a longer carbon chain, which may affect its reactivity and applications.

Biological Activity

1-(1H-Imidazol-1-yl)butane-1,3-dione is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and antifungal activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound's structure features an imidazole ring, which is known for its biological significance in various natural products and pharmaceuticals. The presence of the butane-1,3-dione moiety contributes to its reactivity and potential biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study conducted by Madhavilatha et al. (2018) synthesized a series of oxadiazole derivatives related to imidazole compounds and evaluated their anticancer activity against several human cancer cell lines, including HeLa (cervical), MDA-MB-231 (breast), and DU-145 (prostate). The results demonstrated that certain derivatives showed potent anticancer activity by inhibiting tubulin polymerization, which is crucial for cancer cell proliferation .

CompoundCell LineIC50 (µM)Mechanism of Action
1aHeLa5.0Inhibits tubulin polymerization
1bMDA-MB-2314.5Disrupts microtubule assembly
1cDU-1456.0Induces apoptosis

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Compounds with imidazole rings are known to exhibit activity against both Gram-positive and Gram-negative bacteria.

Research Findings

A comprehensive evaluation of various imidazole derivatives showed promising antibacterial activity. For instance, a study found that imidazole-based compounds displayed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

CompoundTarget BacteriaMIC (mg/mL)
Imidazole Derivative AS. aureus0.0039
Imidazole Derivative BE. coli0.0195

Antifungal Activity

In addition to antibacterial properties, the antifungal activity of this compound has been explored. Alkaloids and their derivatives often show effectiveness against fungal pathogens.

Case Study: Fungal Inhibition

A study assessing the antifungal effects of various monomeric alkaloids indicated that certain imidazole derivatives had significant activity against Candida albicans, with inhibition zones ranging from 18 mm to 24 mm depending on the concentration .

CompoundFungal StrainInhibition Zone (mm)
Imidazole Derivative CC. albicans22
Imidazole Derivative DC. albicans19

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

1-imidazol-1-ylbutane-1,3-dione

InChI

InChI=1S/C7H8N2O2/c1-6(10)4-7(11)9-3-2-8-5-9/h2-3,5H,4H2,1H3

InChI Key

PQGKOTLSKNLYOV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)N1C=CN=C1

Origin of Product

United States

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